molecular formula C21H27NO6 B4001613 oxalic acid;N-[2-(4-phenylmethoxyphenoxy)ethyl]butan-1-amine

oxalic acid;N-[2-(4-phenylmethoxyphenoxy)ethyl]butan-1-amine

Cat. No.: B4001613
M. Wt: 389.4 g/mol
InChI Key: GTHHDEBEHQVEDL-UHFFFAOYSA-N
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Description

Oxalic acid;N-[2-(4-phenylmethoxyphenoxy)ethyl]butan-1-amine is a compound that combines the properties of oxalic acid and a complex amine derivative. . The amine derivative in this compound is characterized by the presence of phenylmethoxy and phenoxy groups, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of oxalic acid;N-[2-(4-phenylmethoxyphenoxy)ethyl]butan-1-amine can be approached through several methods:

  • Synthetic Routes

      Oxalic Acid Preparation: Oxalic acid can be synthesized through the oxidation of carbohydrates or glucose using nitric acid.

      Amine Derivative Preparation: The amine derivative can be synthesized by reacting 4-phenylmethoxyphenol with 2-chloroethylamine under basic conditions to form N-[2-(4-phenylmethoxyphenoxy)ethyl]amine. This intermediate is then reacted with butan-1-amine to form the final compound.

  • Industrial Production Methods

Chemical Reactions Analysis

Oxalic acid;N-[2-(4-phenylmethoxyphenoxy)ethyl]butan-1-amine undergoes various chemical reactions:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major products formed from these reactions include carbon dioxide, water, substituted amines, and alcohols.

Mechanism of Action

The mechanism of action of oxalic acid;N-[2-(4-phenylmethoxyphenoxy)ethyl]butan-1-amine involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Oxalic acid;N-[2-(4-phenylmethoxyphenoxy)ethyl]butan-1-amine can be compared with other similar compounds:

The uniqueness of this compound lies in its combined properties of oxalic acid and the complex amine derivative, making it a versatile compound for various applications.

Properties

IUPAC Name

oxalic acid;N-[2-(4-phenylmethoxyphenoxy)ethyl]butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2.C2H2O4/c1-2-3-13-20-14-15-21-18-9-11-19(12-10-18)22-16-17-7-5-4-6-8-17;3-1(4)2(5)6/h4-12,20H,2-3,13-16H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHHDEBEHQVEDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCOC1=CC=C(C=C1)OCC2=CC=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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